3-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride
Description
3-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride (CAS: 2097936-20-2) is a pyridine derivative with a molecular formula of C₁₁H₁₈Cl₂N₂O₂ and a molecular weight of 281.18 g/mol . Its structure features a pyridine ring substituted with a methyl group at the 3-position and a piperidin-4-ylmethoxy group at the 2-position. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical research applications.
Properties
IUPAC Name |
3-methyl-2-(piperidin-4-ylmethoxy)pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-10-3-2-6-14-12(10)15-9-11-4-7-13-8-5-11;;/h2-3,6,11,13H,4-5,7-9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGHUUYQRSMPIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride typically involves the reaction of 3-methyl-2-hydroxypyridine with piperidine in the presence of a suitable base and solvent . The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted pyridine compounds .
Scientific Research Applications
3-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties for industrial applications
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(Diphenylmethoxy)piperidine Hydrochloride
- CAS : 65214-86-0
- Molecular Formula: C₁₈H₂₁NO•HCl
- Molecular Weight : 303.83 g/mol
- Key Features: Piperidine core substituted with a diphenylmethoxy group. Limited acute toxicity Classified as harmful upon exposure (inhalation, ingestion, or dermal contact), with delayed effects noted . Environmental impact: No complete ecological studies available; persistence, bioaccumulation, and soil mobility remain uncharacterized .
- Applications : Likely used in organic synthesis or as a pharmaceutical intermediate.
2-Methoxy-4-(3-piperidinyloxy)pyridine Dihydrochloride
- CAS : 1774897-29-8
- Molecular Formula : C₁₁H₁₈Cl₂N₂O₂
- Molecular Weight : 281.18 g/mol
- Key Features: Structural isomer of the target compound, differing in the positions of methoxy and piperidinyloxy substituents on the pyridine ring. No toxicity or environmental data reported in the evidence.
- Applications: Potential use in medicinal chemistry due to its dual hydrochloride salt form, which improves solubility.
Pyridoxal Hydrochloride
- CAS : 65-22-5
- Molecular Formula: C₈H₁₁NO₃•HCl
- Molecular Weight : 203.64 g/mol
- Key Features: Vitamin B₆ derivative with hydroxymethyl and aldehyde functional groups.
- Applications : Widely used in biochemistry and nutrition supplements.
Comparative Data Table
Key Findings
4-(Diphenylmethoxy)piperidine Hydrochloride’s bulkier diphenylmethoxy group may reduce solubility compared to piperidinylmethoxy-substituted analogues .
Toxicity and Safety :
- Only 4-(Diphenylmethoxy)piperidine Hydrochloride has documented acute toxicity risks, emphasizing the need for cautious handling .
- Data gaps for the target compound highlight the necessity of further toxicological studies.
Environmental Impact :
- Ecological profiles for piperidine/pyridine derivatives are largely uncharacterized, posing challenges for risk assessment .
Notes
- Data Limitations : The provided evidence relies on SDS documents and chemical catalogs, which lack comprehensive toxicological or environmental data.
- Structural-Activity Relationships : The dihydrochloride salt form in the target compound and its analogues suggests enhanced aqueous solubility, favoring pharmaceutical applications.
- Regulatory Gaps : Compliance with international regulations (e.g., IECSC, MARPOL) requires further verification due to incomplete transport and disposal guidelines .
Biological Activity
3-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride is a pyridine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
The molecular formula of this compound is C13H18Cl2N2O, featuring a pyridine ring substituted at the 2-position with a methoxy group linked to a piperidine moiety. This unique structure suggests significant interactions within biological systems, making it a subject of interest in medicinal chemistry.
Synthesis Methods:
The compound can be synthesized through various methods, including:
- Palladium-Catalyzed Coupling Reactions: This method is known for its efficiency and selectivity.
- Nucleophilic Substitution Reactions: Using reagents like sodium hydroxide or potassium carbonate under controlled conditions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with various molecular targets. Key areas of interest include:
Antitumor Activity
Studies have shown that pyridine derivatives can possess antitumor properties. For instance, related compounds have demonstrated inhibitory effects on EGFR kinase, which is crucial in cancer cell proliferation. The IC50 values for related compounds often fall in the low nanomolar range, indicating potent activity against cancer cell lines such as A549 and NCI-H1975 .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar pyridine derivatives have been tested for antibacterial and antifungal properties, with several showing significant efficacy against common pathogens like Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Piperidone | Contains piperidine; lacks pyridine ring | Antidepressant properties |
| 3-Pyridylmethyl-piperazine | Similar piperazine structure; different substituents | Antimicrobial activity |
| N-(4-Piperidinyl)-2-pyridone | Pyridone structure; includes piperidine | Anticancer potential |
| 1-(Pyridin-4-yl)piperazine | Contains both piperazine and pyridine | CNS activity |
This table illustrates that while there are similarities among these compounds, the specific combination of functional groups in this compound may confer distinct pharmacological properties.
Case Studies and Research Findings
- Antitumor Efficacy : In vitro studies evaluating the compound's effect on cancer cell lines revealed that it inhibited cell growth significantly, with IC50 values comparable to established EGFR inhibitors .
- Antimicrobial Testing : Laboratory tests indicated that derivatives similar to this compound showed minimum inhibitory concentrations (MIC) as low as 0.0039 mg/mL against S. aureus, suggesting strong antimicrobial potential .
- Mechanistic Studies : Research into the mechanism of action indicates that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways, potentially leading to apoptosis in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
